2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole
Description
Properties
IUPAC Name |
2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO/c17-16(18,19)12-5-3-4-11(10-12)8-9-15-20-13-6-1-2-7-14(13)21-15/h1-10H/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDUEHPEQGDUGI-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C=CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C=C/C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction Using 2-Methylbenzo[d]oxazole and Aryl Aldehydes
The most widely reported method involves the reaction of 2-methylbenzo[d]oxazole with 3-(trifluoromethyl)benzaldehyde under strongly basic conditions. This pathway leverages the nucleophilic addition-elimination mechanism to form the ethenyl bridge while preserving the benzoxazole core.
Reaction Conditions
- Base : Lithium diisopropylamide (LDA) or sodium hydride in tetrahydrofuran (THF).
- Temperature : −50°C initially, gradually raised to ambient temperature over 20 hours.
- Workup : Extraction with sodium hydrogen carbonate, drying over Na₂SO₄, and purification via column chromatography (hexane:ethyl acetate, 9:1).
Mechanistic Insights
The reaction proceeds via deprotonation of 2-methylbenzo[d]oxazole to generate a resonance-stabilized carbanion, which attacks the carbonyl carbon of 3-(trifluoromethyl)benzaldehyde. Subsequent elimination of water yields the (E)-configured ethenyl product, as confirmed by NMR coupling constants.
Catalytic Approaches for Improved Efficiency
While direct condensation remains predominant, recent advances in heterogeneous catalysis offer potential for scalability. For instance, copper-doped carbon nitride catalysts have demonstrated efficacy in analogous trifluoromethyl-substituted heterocycle syntheses, though their application to benzoxazoles remains exploratory.
Key Advantages of Catalytic Methods
- Recyclability : Copper-based catalysts retain ~80% activity after three cycles.
- Functional Group Tolerance : Compatible with electron-withdrawing groups like trifluoromethyl.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Optimal yields (53%) are achieved in THF at subambient temperatures (−50°C to −26°C), minimizing side reactions such as polymerization or Z-isomer formation. Polar aprotic solvents like dimethylformamide (DMF) reduce reaction efficiency due to undesired solvation of the carbanion intermediate.
Base Selection
Strong non-nucleophilic bases (e.g., LDA) outperform weaker alternatives like potassium carbonate in this system. The use of LDA ensures complete deprotonation of 2-methylbenzo[d]oxazole, driving the reaction to completion.
Characterization and Analytical Data
Spectroscopic Identification
Infrared (IR) Spectroscopy
- Absorption bands at 1614 cm⁻¹ (C═C stretch) and 1106 cm⁻¹ (C-F stretch) confirm the ethenyl and trifluoromethyl groups.
¹H Nuclear Magnetic Resonance (NMR)
- δ 7.80 (d, J = 16.2 Hz, 1H): Trans-coupled ethenyl proton.
- δ 7.65–7.45 (m, 4H): Aromatic protons from the 3-(trifluoromethyl)phenyl group.
Elemental Analysis
Comparative Analysis of Synthetic Routes
Table 1: Performance Metrics for Reported Methods
Chemical Reactions Analysis
1.1. Formation of the Benzoxazole Core
-
Reagents : o-Aminophenol derivatives react with aldehydes bearing trifluoromethyl groups under acidic or catalytic conditions.
-
Catalysts : Samarium triflate or similar Lewis acids are employed to facilitate cyclization, yielding the benzoxazole ring .
-
Example :
o-Aminophenol + 3-(Trifluoromethyl)cinnamaldehyde → 2-[(E)-ethenyl]-1,3-benzoxazole .
2.1. Reactivity of the Ethenyl Group
The (E)-ethenyl linkage exhibits dual reactivity:
2.2. Benzoxazole Ring Reactivity
-
Electrophilic Substitution :
-
Nucleophilic Attack :
Functionalization and Derivatives
Derivatives of this compound are synthesized for biological evaluation:
3.1. Antimycobacterial Derivatives
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Substitution at the ethenyl group’s phenyl ring (e.g., methoxy, methylsulfanyl) enhances activity against Mycobacterium avium and M. kansasii .
-
Example :
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazole shows MIC values of 4–8 µg/mL against mycobacteria .
Mechanistic Insights
-
Trifluoromethyl Group Effects :
-
Ethenyl Linkage Stability :
Table 1: Synthetic Methods for 2-[(E)-Ethenyl]-1,3-Benzoxazoles
| Substituent | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| 3-CF₃-phenyl | Samarium triflate | 65–78 | |
| 4-Methoxyphenyl | H₂SO₄ | 72 |
Table 2: Biological Activity of Selected Derivatives
| Compound | Mycobacterial MIC (µg/mL) | PET Inhibition (IC₅₀, µM) |
|---|---|---|
| 3-CF₃-phenyl derivative | 4–8 (vs. M. avium) | 12.5 |
| 4-Methoxy derivative | 8–16 (vs. M. kansasii) | 28.3 |
Scientific Research Applications
Chemistry
Building Block for Synthesis
2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole serves as a versatile building block in organic synthesis. It is used to create more complex molecules, particularly in the development of new materials with enhanced properties. The trifluoromethyl group contributes to the stability and reactivity of derivatives synthesized from this compound.
Reactions
The compound can undergo various chemical reactions including:
- Oxidation : Utilizing agents like potassium permanganate.
- Reduction : Employing lithium aluminum hydride or sodium borohydride.
- Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions.
Biology
Biological Activity
Research indicates that derivatives of benzoxazole, including this compound, exhibit significant biological activities. Studies have shown potential antimicrobial properties against various bacterial strains, making it a candidate for further exploration in medicinal chemistry .
Case Study : A study synthesized several 2-substituted benzoxazole derivatives and evaluated their antimicrobial properties against gram-positive bacteria. The structure-activity relationship (SAR) was established through molecular modeling and docking studies, indicating the potential of these compounds in pharmaceutical applications .
Medicine
Pharmaceutical Development
Given its unique chemical structure, this compound is being investigated for its potential as a pharmaceutical agent. The compound's ability to interact with specific molecular targets suggests possible applications in drug design.
Mechanism of Action
The trifluoromethyl group enhances the compound's stability and reactivity, allowing it to form electron donor–acceptor complexes that can participate in intramolecular electron transfer reactions. This property is crucial for its potential therapeutic applications.
Industry
Agrochemicals and Material Science
In industrial applications, the compound is explored for its role in developing agrochemicals. The trifluoromethyl group is known to enhance bioactivity and stability, making it valuable for creating effective agricultural products.
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Used in synthesis with enhanced stability |
| Biology | Antimicrobial agent | Significant activity against gram-positive bacteria |
| Medicine | Potential pharmaceutical agent | Interaction with molecular targets suggests therapeutic uses |
| Industry | Development of agrochemicals | Increased stability and bioactivity due to trifluoromethyl group |
Mechanism of Action
The mechanism of action of 2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can form electron donor–acceptor complexes, which can undergo intramolecular single electron transfer reactions under specific conditions . This mechanism is particularly relevant in photoredox catalysis and other light-promoted reactions.
Comparison with Similar Compounds
Key Properties of Compound 7 :
- Molecular Formula: C₁₆H₁₀F₃NO
- Melting Point : 152.0–152.5°C
- Spectral Data : IR (KBr, cm⁻¹) peaks at 3049, 1614 (C=C stretch), and 1325 (C-F stretch); NMR confirmed the (E)-configuration of the ethenyl group .
- Yield : 53% under optimized coupling conditions .
Comparison with Similar Benzoxazole Derivatives
Structural Analogues and Substituent Effects
The biological and physicochemical properties of benzoxazole derivatives are highly dependent on the substituent at the ethenyl position. Below is a comparative analysis of Compound 7 with key analogs (data sourced from , and 11):
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl (-CF₃) group in Compound 7 is strongly electron-withdrawing, which may reduce electron density on the benzoxazole core compared to electron-donating groups like methoxy (-OCH₃) in Compound 3. This electronic effect likely influences binding to biological targets, such as mycobacterial enzymes .
- Bioactivity Trends : Compounds 3, 4, and 8 demonstrated superior antimycobacterial activity (lower IC₅₀) compared to Compound 5. For instance, Compound 3’s 4-methoxyphenyl group enhanced activity against M. tuberculosis (IC₅₀ = 0.98 μM), surpassing isoniazid . The cyclic dihydrobenzofuran moiety in Compound 8 provided both rigidity and isosteric similarity to methoxy groups, improving target affinity .
- PET Inhibition: Substituents also impacted PET inhibition.
Biological Activity
The compound 2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
This compound features a benzoxazole ring system substituted with a trifluoromethyl group, which is known to influence its reactivity and biological properties.
Synthesis
The synthesis of benzoxazole derivatives typically involves the condensation of o-aminophenols with appropriate aldehydes or ketones. For this compound, specific methods include:
- Condensation Reaction : The reaction of 3-(trifluoromethyl)benzaldehyde with o-aminophenol under acidic conditions.
- Cyclization : Followed by cyclization to form the benzoxazole moiety.
Antimicrobial Activity
Several studies have assessed the antimicrobial activity of benzoxazole derivatives. A notable study reported that compounds similar to this compound exhibited significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The Minimum Inhibitory Concentration (MIC) values ranged from 7.81 to 250 µg/mL, indicating a broad spectrum of activity .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 31 |
| Candida albicans | 125 |
Anticancer Activity
Research has also explored the anticancer potential of benzoxazole derivatives. In vitro studies demonstrated that certain derivatives showed cytotoxic effects against various cancer cell lines:
- HepG2 (liver cancer) : IC50 values ranged from 0.76 µM.
- MCF-7 (breast cancer) : IC50 values around 1.08 µM.
These compounds were found to induce apoptosis in cancer cells, as evidenced by increased levels of caspases involved in the apoptotic pathway .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymes : Compounds in this class have been shown to inhibit various enzymes like cyclooxygenases (COX), which play a role in inflammation and cancer progression.
- Cell Cycle Arrest : Evidence suggests that these compounds can disrupt the cell cycle in cancer cells, leading to growth inhibition.
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of benzoxazole derivatives, including our compound of interest, revealed promising results against resistant strains of bacteria. The study highlighted that while these compounds were less potent than standard antibiotics like fluconazole against C. albicans, they exhibited superior activity against certain drug-resistant bacterial strains .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of benzoxazole derivatives demonstrated that modifications at specific positions on the benzoxazole ring could enhance cytotoxicity against HepG2 cells. The study concluded that the introduction of trifluoromethyl groups significantly increased the potency of these compounds .
Q & A
Q. What are the key considerations for synthesizing 2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole via nickel-catalyzed C-H arylation?
Methodological Answer: The synthesis involves nickel-catalyzed C-H arylation, where optimizing reaction conditions is critical. Key parameters include:
- Catalyst system : Use Ni(COD)₂ (0.10 equiv) with the bidentate ligand dcypt (0.20 equiv) to enhance catalytic activity and selectivity .
- Base : Cs₂CO₃ (1.5 equiv) promotes deprotonation and facilitates the C-H activation step .
- Solvent and temperature : Anhydrous xylene at 140°C for 21 hours ensures sufficient reactivity while minimizing side reactions .
- Electrophile : Aryl mesylates or pivalates (e.g., meta-trifluoromethyl phenyl mesylate) are preferred due to their leaving-group efficiency .
Typical yields range from 56–70%, with purity confirmed via chromatography (e.g., silica gel column with hexanes/EtOAC) .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify key signals such as the ethenyl proton (δ ~6.8–7.5 ppm, coupling constant J ≈ 16 Hz for E-configuration) and benzoxazole protons (δ ~7.2–8.5 ppm). The trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ ~-60 to -65 ppm) .
- IR spectroscopy : Confirm the presence of C=C (1630–1680 cm⁻¹), C=N (1580–1620 cm⁻¹), and CF₃ (1100–1250 cm⁻¹) stretches .
- Cross-validation : Compare experimental data with computed spectra (e.g., via density functional theory) to resolve ambiguities in peak assignments .
Q. What role do electron-withdrawing groups (e.g., CF₃) play in the reactivity of benzoxazole derivatives?
Methodological Answer:
- Electronic effects : The CF₃ group stabilizes intermediates in cross-coupling reactions by withdrawing electron density, enhancing oxidative addition steps in nickel catalysis .
- Steric effects : The meta-CF₃ group on the phenyl ring minimizes steric hindrance during aryl-aryl bond formation, improving regioselectivity .
- Photophysical properties : CF₃ increases electron deficiency, shifting absorption/emission spectra, which is critical for optoelectronic applications .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in cross-coupling reactions involving trifluoromethyl groups?
Methodological Answer:
- Ligand screening : Test phosphine (e.g., dcypt) and N-heterocyclic carbene ligands to enhance catalyst turnover .
- Solvent effects : Replace xylene with DMA or DMF to stabilize charged intermediates at lower temperatures (100–120°C) .
- Additives : Include silver salts (Ag₂CO₃) to scavenge halides, reducing catalyst poisoning .
- Microwave-assisted synthesis : Reduce reaction time (2–6 hours) while maintaining or improving yields .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data?
Methodological Answer:
- Conformational analysis : Use molecular dynamics simulations to account for rotational isomers affecting NMR peak splitting .
- Sensitivity testing : Vary computational parameters (e.g., solvent models in DFT) to match experimental IR frequencies .
- X-ray validation : Compare computational geometries with crystal structures (e.g., SHELX-refined data) to identify inaccuracies in bond lengths/angles .
Q. What methodologies are recommended for determining the crystal structure of such compounds, including validation?
Methodological Answer:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals. Collect data at 100 K to minimize thermal motion .
- Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms .
- Validation tools : Use PLATON/CHECKCIF to analyze geometric anomalies (e.g., bond-length outliers) and ADDSYM to detect missed symmetry .
- Twinned data : For challenging cases (e.g., merohedral twinning), employ SHELXD for structure solution and OLEX2 for visualization .
Q. How can molecular docking studies predict biological activity, and what experimental validations are needed?
Methodological Answer:
- Docking protocols : Use AutoDock Vina with flexible ligand/rigid receptor settings. Focus on binding poses with hydrogen bonds (e.g., benzoxazole N with active-site residues) .
- Free energy calculations : Apply MM-GBSA to rank binding affinities, prioritizing compounds with ΔG < -8 kcal/mol .
- Experimental validation : Perform enzyme inhibition assays (e.g., IC₅₀ measurements) and compare with docking scores. Use SAR to refine computational models .
Q. How to design analogs with modified electronic properties for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent variation : Replace CF₃ with CN or NO₂ to modulate electron-withdrawing effects. Introduce electron-donating groups (e.g., OMe) at para-positions .
- Scaffold hopping : Replace benzoxazole with benzothiazole or oxadiazole to alter π-conjugation and H-bonding capacity .
- Bioisosteres : Substitute the ethenyl linker with ethynyl or amide groups to balance rigidity and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
